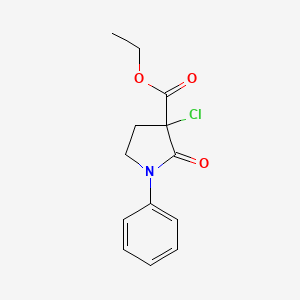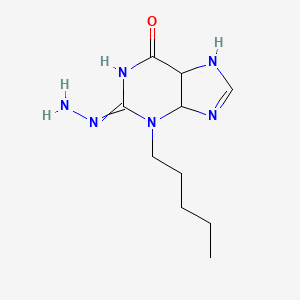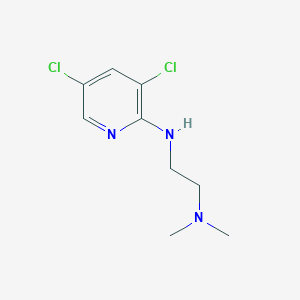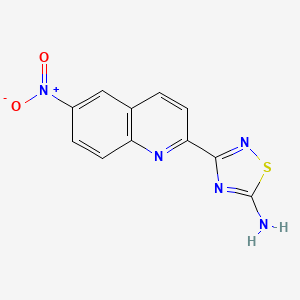![molecular formula C8H9N3O2 B15356404 6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one is a heterocyclic organic compound characterized by its pyridopyrazine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyridine derivative with a hydrazine derivative in the presence of a base[_{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido 2,3- d ....
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction parameters and improved safety profiles. This method also enhances the scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyridopyrazine core.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation can yield compounds such as 6-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one-5-oxide.
Reduction can produce reduced derivatives with altered functional groups.
Substitution reactions can lead to a variety of substituted pyridopyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 6-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its use as a therapeutic agent.
Medicine: Due to its biological activity, the compound is being investigated for its potential use in drug development. It may serve as a lead compound for the synthesis of new pharmaceuticals.
Industry: In material science, the compound can be used in the development of new materials with specific properties, such as enhanced stability or conductivity.
Mecanismo De Acción
The mechanism by which 6-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors.
Comparación Con Compuestos Similares
6-Methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one is structurally similar to other pyridopyrazine derivatives, such as 6-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one-5-oxide and various substituted pyridopyrazines.
Uniqueness: What sets 6-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one apart from its analogs is its specific substitution pattern and the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H9N3O2 |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
6-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C8H9N3O2/c1-13-7-3-2-5-8(11-7)9-4-6(12)10-5/h2-3H,4H2,1H3,(H,9,11)(H,10,12) |
Clave InChI |
SCPOAXSGNYMBRA-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=C1)NC(=O)CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chloro-2-fluorophenyl)methyl]-7-ethyl-2H-indazole](/img/structure/B15356326.png)

![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-D-tryptophan](/img/structure/B15356344.png)
![N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15356350.png)





![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)


![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)
